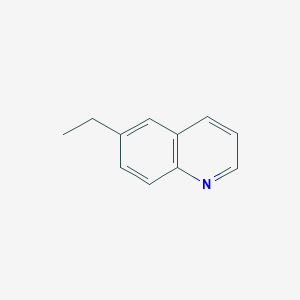

6-Ethylquinoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline and its analogs, including 6-Ethylquinoline, has been a subject of numerous studies. Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . Transition-metal catalyzed synthetic methods have also been used for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .Molecular Structure Analysis

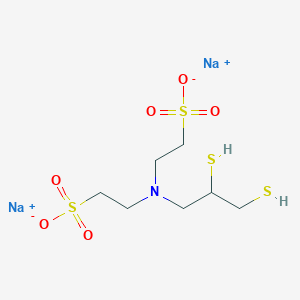

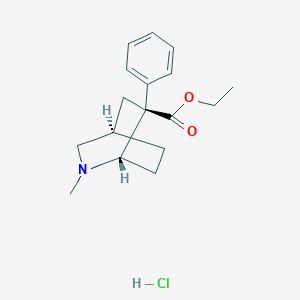

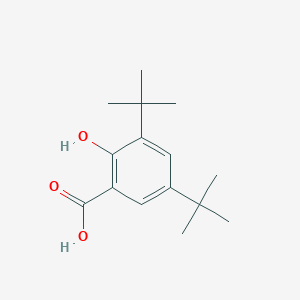

The molecular structure of 6-Ethylquinoline consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. These include reactions with secondary and tertiary o-nitrophenyl propargyl alcohols followed by acid-catalyzed Meyer-Schuster rearrangement . Other reactions involve α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Aplicaciones Científicas De Investigación

Antioxidant and Food Preservation

Ethoxyquin, related to 6-ethylquinoline, is used as an antioxidant in food preservation. It has been found to strongly inhibit electron transport in the mitochondrial respiratory chain, affecting metabolism and energy production in cells (Reyes et al., 1995).

Synthesis of Compounds

Derivatives like 6-chloro-8-ethylquinoline have shown potential in synthesizing various compounds with applications across different fields (Crawford & Capps, 1963).

DNA Damage and Food Safety Concerns

Ethoxyquin used in animal feed may cause DNA damage and chromosome aberrations, raising concerns about food safety (Blaszczyk & Skolimowski, 2015).

Antioxidative Properties

Ethoxyquin and its analogues exhibit antioxidative properties, with ethoxyquin showing the best inhibitory effect on azo-initiated peroxidation of linoleic acid (Kumar et al., 2007).

DNA Damage in Human Lymphocytes

Ethoxyquin causes dose-dependent DNA damage in human lymphocytes, with lower fragmentation observed with metabolic activation (Blaszczyk, 2006).

Use in Animal Feed

Despite its antioxidative benefits, the safety of ethoxyquin in animal feed has been questioned due to potential harmful effects in animals and people exposed to it (Blaszczyk et al., 2013).

Pharmacological Applications

Certain analogs of 6-ethylquinoline, like MC4, show potential in reducing intraocular pressure in rabbits, indicating their biological activity (Pamulapati & Schoenwald, 2011).

Antibacterial Properties

Some derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Direcciones Futuras

Quinoline motifs, including 6-Ethylquinoline, continue to be of significant interest in medicinal and industrial chemistry. Recent advances in chemistry and pharmacological applications of quinoline motifs have been highlighted, suggesting their substantial efficacies for future drug development . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Propiedades

IUPAC Name |

6-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYSQQOKJDYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343243 | |

| Record name | 6-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylquinoline | |

CAS RN |

19655-60-8 | |

| Record name | 6-Ethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19655-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)